Albaconazole-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

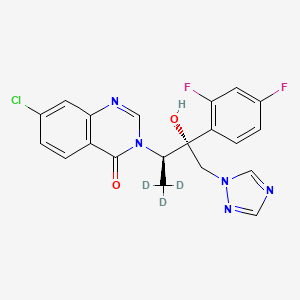

7-chloro-3-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIXWHUVLCAJQL-JHSKFNMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Albaconazole-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Albaconazole-d3, a deuterated analog of the broad-spectrum antifungal agent Albaconazole. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical applications.

Introduction to Albaconazole and the Role of Deuteration

Albaconazole is a potent triazole antifungal agent investigated for its broad-spectrum activity against various fungal pathogens.[1][2][3] In the realm of drug development and clinical research, accurate quantification of drug concentrations in biological matrices is paramount. This is where isotopically labeled compounds, such as this compound, play a crucial role.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, results in a molecule with a higher mass but nearly identical chemical properties to the parent compound. This mass difference is readily detectable by mass spectrometry, making deuterated analogs like this compound ideal internal standards for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Their use helps to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to Albaconazole, with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group. This specific labeling is confirmed by its IUPAC name: 7-chloro-3-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one.[4]

Chemical Structure of Albaconazole:

Chemical Structure of this compound:

The key physicochemical properties of Albaconazole and its deuterated analog are summarized in the table below for easy comparison.

| Property | Albaconazole | This compound |

| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ | C₂₀H₁₃D₃ClF₂N₅O₂ |

| Molecular Weight | 431.83 g/mol | 434.84 g/mol |

| Exact Mass | 431.0957 g/mol | 434.1149 g/mol [4] |

| Purity (HPLC) | Not specified in provided results | 99.75% (at 240 nm) |

| Isotopic Purity | Not Applicable | 98.8% (d₃ = 96.60%) |

| CAS Number | 187949-02-6 | 1217825-34-7 |

Application in Bioanalytical Methods

This compound is primarily utilized as an internal standard in LC-MS/MS assays for the quantification of Albaconazole in biological samples such as plasma and serum. The following section outlines a representative experimental protocol for such an application.

Experimental Protocol: Quantification of Albaconazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a composite representation based on established bioanalytical methods for triazole antifungal drugs.

3.1.1. Materials and Reagents

-

Albaconazole reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, e.g., Milli-Q)

3.1.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. Liquid Chromatography Conditions

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3.1.4. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Albaconazole: m/z 432.1 → 363.1 (Quantifier), m/z 432.1 → 125.1 (Qualifier)

-

This compound: m/z 435.1 → 366.1 (Quantifier)

-

-

Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

-

Collision Energy: Optimized for each transition.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow utilizing this compound.

References

Synthesis and Characterization of Albaconazole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Albaconazole-d3, an isotopically labeled version of the broad-spectrum antifungal agent Albaconazole. This document details a plausible synthetic pathway, experimental protocols, and characterization data, intended to support research and development in antifungal drug discovery and metabolism studies.

Introduction

Albaconazole is a potent triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] The disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[1] Deuterium-labeled analogues of pharmaceutical compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry.

Synthesis of this compound

The synthesis of this compound can be adapted from established routes for unlabeled Albaconazole.[3][4] A key strategy involves the preparation of a deuterated chiral side-chain, which is then coupled with the 7-chloroquinazolin-4(3H)-one moiety. The following proposed synthesis utilizes a deuterated starting material to introduce the d3-methyl group.

Proposed Synthetic Pathway

A plausible synthetic route commences with a deuterated chiral precursor, such as (R)-lactic acid-d3. This is then elaborated into a key chiral epoxy alcohol intermediate, which is subsequently coupled with 7-chloroquinazolin-4(3H)-one.

References

An In-depth Technical Guide to the Core Differences Between Albaconazole and Albaconazole-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Albaconazole and its deuterated analog, Albaconazole-d3. The inclusion of deuterium in place of hydrogen at the methyl group of Albaconazole is a strategic modification intended to influence its metabolic profile. This document outlines the structural, physicochemical, and anticipated pharmacokinetic differences between these two compounds, supported by experimental context and theoretical pathways.

Introduction

Albaconazole is a broad-spectrum triazole antifungal agent that has been investigated for the treatment of various fungal infections, including onychomycosis and vulvovaginal candidiasis.[1] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] this compound is an isotopologue of Albaconazole where the three hydrogen atoms of the methyl group are replaced with deuterium. This substitution is hypothesized to alter the metabolic fate of the molecule, primarily by leveraging the kinetic isotope effect (KIE).

Chemical and Physical Properties

The core structural difference between Albaconazole and this compound lies in the isotopic composition of the methyl group. This seemingly minor change results in a slight increase in molecular weight for the deuterated compound. The fundamental physicochemical properties are expected to be very similar, with the notable exception of properties influenced by the C-D bond's greater stability compared to the C-H bond.

| Property | Albaconazole | This compound | Reference |

| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ | C₂₀H₁₃D₃ClF₂N₅O₂ | [3][4] |

| Molecular Weight | 431.82 g/mol | 434.84 g/mol | [3] |

| Appearance | Off-White to Light Pink Solid | Off-White to Light Pink Solid | |

| Solubility | Soluble in Chloroform, DMSO | Soluble in Chloroform, DMSO | |

| Melting Point | 117-122 °C | Not explicitly available, expected to be similar to Albaconazole |

The Rationale for Deuteration: The Kinetic Isotope Effect

The primary motivation for replacing hydrogen with deuterium in drug molecules is to exploit the kinetic isotope effect (KIE). The C-D bond is stronger and more stable than the C-H bond, making it more difficult to break during enzymatic reactions. For drugs where metabolism at a specific site is a major clearance pathway, deuteration at that site can slow down the rate of metabolism. This can lead to:

-

Increased half-life (t½): The drug remains in the body for a longer period.

-

Increased exposure (AUC): The overall amount of drug the body is exposed to is higher.

-

Reduced formation of metabolites: This can be beneficial if the metabolite is inactive, toxic, or rapidly cleared.

-

Potentially altered pharmacodynamic response: A longer duration of action may be achieved.

Comparative Pharmacokinetics (Predicted)

While direct comparative pharmacokinetic studies between Albaconazole and this compound are not publicly available, we can infer the likely differences based on the known metabolism of Albaconazole and the principles of the KIE. The primary metabolite of Albaconazole is 6-hydroxyalbaconazole. Although the specific enzymes are not definitively identified in the provided search results, azole antifungals are typically metabolized by cytochrome P450 (CYP) enzymes, such as the CYP3A and CYP2C families.

| Parameter | Albaconazole (Reported) | This compound (Predicted) | Rationale for Prediction |

| Half-life (t½) | ~70-80 hours in humans | Longer than Albaconazole | Deuteration of the methyl group is expected to slow metabolism, a key clearance pathway, thus prolonging its presence in circulation. |

| Metabolism | Metabolized to 6-hydroxyalbaconazole | Reduced rate of metabolism to the corresponding deuterated metabolite | The stronger C-D bonds will slow the enzymatic hydroxylation of the methyl group. |

| Systemic Exposure (AUC) | Dose-dependent | Higher than Albaconazole at an equivalent dose | Slower metabolism will lead to a decreased clearance rate and consequently higher overall exposure. |

| Peak Plasma Concentration (Cmax) | Dose-dependent | Potentially similar to or slightly higher than Albaconazole | Absorption is unlikely to be affected; however, reduced first-pass metabolism could lead to a higher Cmax. |

Signaling and Metabolic Pathways

The mechanism of action for both Albaconazole and this compound is the inhibition of fungal lanosterol 14α-demethylase. This is not expected to be altered by deuteration. The key difference lies in the metabolic pathway.

Caption: Antifungal mechanism of action of Albaconazole.

The metabolic pathway of Albaconazole in humans is predicted to be altered for this compound due to the kinetic isotope effect.

Caption: Predicted metabolic pathways of Albaconazole vs. This compound.

Experimental Protocols

While specific protocols for a direct comparison of Albaconazole and this compound are not available, the following methodologies are standard for such investigations.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of Albaconazole and this compound in a controlled in vitro system.

Methodology:

-

Incubation: Incubate a known concentration (e.g., 1 µM) of Albaconazole or this compound with human liver microsomes (or other metabolic systems like S9 fraction or hepatocytes) and an NADPH-regenerating system at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (a structurally similar but chromatographically distinct molecule).

-

Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Pharmacokinetic Study in Animal Models

Objective: To compare the pharmacokinetic profiles of Albaconazole and this compound in vivo.

Methodology:

-

Dosing: Administer a single dose of Albaconazole or this compound (e.g., via oral gavage or intravenous injection) to a cohort of laboratory animals (e.g., rats or mice).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours post-dose).

-

Plasma Preparation: Process blood samples to obtain plasma.

-

Sample Analysis: Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Bioanalytical Method using LC-MS/MS

Objective: To accurately quantify Albaconazole and this compound in biological matrices.

Methodology: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed and validated.

-

Chromatography: Reverse-phase HPLC with a suitable column to separate the analytes from endogenous matrix components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. Specific precursor-to-product ion transitions for Albaconazole, this compound, and an internal standard would be monitored for quantification.

Caption: A typical bioanalytical workflow for pharmacokinetic studies.

Conclusion

The strategic deuteration of Albaconazole to form this compound is a well-established approach in medicinal chemistry aimed at improving the drug's pharmacokinetic properties. By slowing the rate of metabolism through the kinetic isotope effect, this compound is anticipated to exhibit a longer half-life and greater systemic exposure compared to its non-deuterated counterpart. While direct comparative data is not yet available in the public domain, the principles outlined in this guide provide a strong theoretical framework for understanding the key differences between these two compounds. Further in vitro and in vivo studies are necessary to empirically confirm these predicted advantages and to fully characterize the therapeutic potential of this compound.

References

- 1. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase 1, randomized, open-label crossover study to evaluate the safety and pharmacokinetics of 400 mg albaconazole administered to healthy participants as a tablet formulation versus a capsule formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Albaconazole | Antifungal | P450 | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

Labeled Albaconazole Analogues: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaconazole is a potent, broad-spectrum triazole antifungal agent.[1][2] To facilitate further research into its mechanism of action, target engagement, and pharmacokinetic properties, the use of labeled albaconazole analogues is indispensable. This technical guide provides an in-depth overview of potential strategies for the synthesis and application of radiolabeled, fluorescently labeled, biotinylated, and deuterium-labeled albaconazole analogues. While specific experimental data for these labeled analogues are not extensively available in published literature, this document outlines established methodologies that can be applied to albaconazole, offering a roadmap for researchers in the field. The guide includes hypothetical experimental protocols, data presentation tables, and workflow diagrams to support the design and execution of studies utilizing these critical research tools.

Introduction to Labeled Albaconazole Analogues

The development of labeled analogues of therapeutic agents is a cornerstone of modern drug discovery and development. These tools are essential for a variety of in vitro and in vivo studies, providing insights that are often unattainable with unlabeled compounds. For albaconazole, a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51), labeled analogues can be employed to:[3]

-

Quantify target binding and affinity: Radiolabeled analogues are the gold standard for receptor binding assays.[4][5]

-

Visualize cellular and subcellular distribution: Fluorescent analogues enable real-time imaging of drug localization within fungal cells.

-

Identify binding partners and off-targets: Biotinylated analogues can be used for affinity purification of interacting proteins.

-

Investigate metabolic pathways: Isotope-labeled analogues, such as those containing deuterium or Carbon-14, are critical for metabolism and pharmacokinetic studies.

This guide will detail the conceptual synthesis and application of these various labeled albaconazole analogues.

Synthesis of Labeled Albaconazole Analogues

The synthesis of labeled albaconazole analogues requires careful consideration of the label's position to ensure that the biological activity of the parent molecule is retained. The core structure of albaconazole offers several potential sites for modification.

Radiolabeled Albaconazole Analogues

2.1.1. Tritium ([³H])-Labeled Albaconazole

Tritium labeling is a widely used strategy for preparing radioligands for binding assays due to its high specific activity. A common method for introducing tritium is through the reduction of a suitable precursor with tritium gas.

-

Hypothetical Synthesis Workflow:

-

Synthesize an albaconazole precursor containing a halogen (e.g., bromine or iodine) at a position that does not interfere with its binding to CYP51.

-

Perform catalytic dehalogenation using tritium gas (³H₂) in the presence of a palladium catalyst.

-

Purify the resulting [³H]-albaconazole using high-performance liquid chromatography (HPLC).

-

2.1.2. Carbon-14 ([¹⁴C])-Labeled Albaconazole

Carbon-14 labeling is invaluable for in vivo metabolism and pharmacokinetic studies due to the long half-life of ¹⁴C. The synthesis of [¹⁴C]-albaconazole would likely involve the introduction of a ¹⁴C-labeled precursor early in the synthetic route. One of the synthesis pathways for albaconazole involves the opening of an oxirane ring with 1,2,4-triazole. A [¹⁴C]-labeled 1,2,4-triazole could be a potential precursor.

Fluorescently Labeled Albaconazole Analogues

Fluorescent probes are powerful tools for visualizing the distribution of antifungal agents in living cells. A fluorescent dye can be conjugated to albaconazole, typically via a linker, at a position distal to the pharmacophore to minimize interference with its biological activity.

-

Hypothetical Synthesis Workflow:

-

Synthesize a derivative of albaconazole with a reactive functional group (e.g., an amine or a carboxylic acid) suitable for conjugation.

-

React the functionalized albaconazole with an activated fluorescent dye (e.g., an N-hydroxysuccinimide ester or an isothiocyanate derivative of a fluorophore like fluorescein or a cyanine dye).

-

Purify the fluorescently labeled albaconazole conjugate using chromatography.

-

Biotinylated Albaconazole Analogues

Biotinylated probes are used for affinity purification of target proteins and their binding partners. The high affinity of biotin for streptavidin allows for the efficient capture of biotinylated albaconazole-protein complexes.

-

Hypothetical Synthesis Workflow:

-

Synthesize an albaconazole derivative with a suitable functional group for biotinylation.

-

React the derivative with an activated biotinylation reagent (e.g., NHS-biotin) to form a stable conjugate.

-

Purify the biotinylated albaconazole using chromatographic methods.

-

Deuterium (²H)-Labeled Albaconazole

Deuterium labeling is used in metabolic studies to investigate the metabolic fate of a drug and can also be used to create "heavy" internal standards for quantitative mass spectrometry assays. Strategic placement of deuterium can also be used to probe kinetic isotope effects in drug metabolism.

-

Hypothetical Synthesis Workflow:

-

Introduce deuterium at specific positions in an albaconazole precursor using deuterated reagents.

-

Carry the deuterated precursor through the remaining synthetic steps to yield deuterium-labeled albaconazole.

-

Experimental Protocols and Applications

This section provides detailed, albeit hypothetical, protocols for the use of labeled albaconazole analogues in key research applications.

Radioligand Binding Assays with [³H]-Albaconazole

Radioligand binding assays are fundamental for determining the affinity of unlabeled compounds for the target receptor, in this case, fungal CYP51.

Objective: To determine the binding affinity (Ki) of test compounds for fungal CYP51 using [³H]-albaconazole.

Materials:

-

[³H]-Albaconazole (specific activity >20 Ci/mmol)

-

Membrane preparations from fungal cells overexpressing CYP51

-

Unlabeled albaconazole and test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Protocol:

-

Assay Setup: In a 96-well plate, combine the fungal membrane preparation, varying concentrations of the test compound (or unlabeled albaconazole for determining non-specific binding), and a fixed concentration of [³H]-albaconazole (typically at or below its Kd).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Live-Cell Imaging with Fluorescently Labeled Albaconazole

Live-cell imaging can reveal the dynamic localization of albaconazole within fungal cells.

Objective: To visualize the subcellular distribution of fluorescently labeled albaconazole in Candida albicans.

Materials:

-

Fluorescently labeled albaconazole

-

Candida albicans cell culture

-

Culture medium (e.g., RPMI 1640)

-

Confocal microscope

Protocol:

-

Cell Preparation: Grow C. albicans to the mid-logarithmic phase.

-

Labeling: Add the fluorescently labeled albaconazole to the cell culture at a predetermined concentration and incubate for a specific time.

-

Imaging: Mount the labeled cells on a microscope slide and visualize using a confocal microscope with appropriate excitation and emission filters.

-

Analysis: Analyze the images to determine the subcellular localization of the fluorescent probe. Co-localization studies with organelle-specific dyes can be performed to identify specific compartments.

Affinity Purification of Albaconazole Binding Partners

Affinity purification using biotinylated albaconazole can help identify the primary target (CYP51) and potential off-target interacting proteins.

Objective: To isolate and identify proteins from a fungal cell lysate that bind to albaconazole.

Materials:

-

Biotinylated albaconazole

-

Fungal cell lysate

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffers

-

Elution buffer (containing a high concentration of free biotin or a denaturing agent)

-

SDS-PAGE and mass spectrometry equipment

Protocol:

-

Incubation: Incubate the biotinylated albaconazole with the fungal cell lysate to allow for the formation of protein-ligand complexes.

-

Capture: Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated albaconazole and any bound proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry.

Data Presentation

Clear and structured presentation of quantitative data is crucial for comparison and interpretation. The following tables serve as templates for organizing experimental results.

Table 1: Competitive Binding Assay Data for [³H]-Albaconazole against Fungal CYP51

| Test Compound | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |

| Unlabeled Albaconazole | |||

| Compound X | |||

| Compound Y |

Table 2: In Vitro Antifungal Activity and Cellular Uptake of Labeled Albaconazole Analogues

| Analogue | Label | MIC against C. albicans (µg/mL) | Cellular Accumulation (Fold over background) |

| Albaconazole | None | ||

| Fluorescent Analogue 1 | Dye A | ||

| Fluorescent Analogue 2 | Dye B |

Table 3: Pharmacokinetic Parameters of Deuterium-Labeled Albaconazole in a Rodent Model

| Compound | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |

| Albaconazole | Oral | ||||

| [²H]-Albaconazole | Oral |

Mandatory Visualizations (Graphviz DOT Language)

Diagrams created using Graphviz provide a clear visual representation of complex workflows and pathways.

Synthesis of a Tritiated Albaconazole Analogue

Caption: Workflow for the synthesis of [³H]-Albaconazole.

Affinity Purification Workflow

Caption: Experimental workflow for affinity purification.

Albaconazole's Mechanism of Action

Caption: Albaconazole's inhibition of the ergosterol biosynthesis pathway.

Conclusion

Labeled albaconazole analogues are powerful and necessary tools for advancing our understanding of this important antifungal agent. While the availability of these compounds and associated data is currently limited, this technical guide provides a comprehensive framework for their synthesis and application in research. The outlined protocols and workflows, based on established methodologies, are intended to empower researchers to develop and utilize these probes to explore the intricate details of albaconazole's biology, ultimately aiding in the development of new and improved antifungal therapies.

References

- 1. Real-Time Imaging of the Azole-Class of Antifungal Drugs in Live Candida Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Receptor Tyrosine Kinase Inhibitors Using Cell Surface Biotinylation and Affinity Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Activity of Albaconazole Against Pathogenic Yeasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of albaconazole, a novel triazole antifungal agent, against a range of clinically relevant pathogenic yeasts. Albaconazole has demonstrated potent, broad-spectrum activity, including against isolates resistant to other azole antifungals.[1][2][3] This document synthesizes quantitative data from multiple studies, details the standardized experimental protocols used for susceptibility testing, and provides visual representations of the drug's mechanism of action and experimental workflows.

Mechanism of Action

Albaconazole, like other azole antifungals, exerts its effect by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] It specifically inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). This inhibition disrupts the fungal cell membrane's integrity by depleting ergosterol and leading to the accumulation of toxic methylated sterols, which ultimately results in the inhibition of fungal growth or cell death.

Quantitative Data: In-Vitro Susceptibility

The in-vitro potency of albaconazole is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for albaconazole against key pathogenic yeasts from various studies.

Table 1: In-Vitro Activity of Albaconazole against Candida Species

| Candida Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comparator MICs (µg/mL) | Reference |

| C. albicans | 1 (Fluconazole-Resistant) | 0.5 | - | - | Fluconazole: >64 | |

| Candida spp. (various) | Not Specified | Active | - | - | Generally more potent than fluconazole and itraconazole | |

| C. albicans, C. parapsilosis, C. tropicalis, C. glabrata, C. krusei, C. guilliermondii | Not Specified | Active | - | - | - |

Table 2: In-Vitro Activity of Albaconazole against Cryptococcus Species

| Cryptococcus Species | No. of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Comparator (Fluconazole) MIC Range (µg/mL) | Reference |

| C. neoformans | 12 | ≤0.0012 - 1.25 | - | One isolate had a fluconazole MIC of 64 µg/mL | |

| C. gattii | 55 | - | 0.02 | 5.01 (Geometric Mean) |

Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Studies have consistently shown that albaconazole is highly potent in vitro. Against Cryptococcus neoformans, it was found to be approximately 100-fold more potent than fluconazole on a weight basis, with most isolates having MICs between 0.039 and 0.156 µg/mL. This high level of activity was observed even against isolates with elevated fluconazole MICs. Similarly, against Cryptococcus gattii, albaconazole demonstrated a very low geometric mean MIC of 0.02 µg/mL, indicating superior performance compared to fluconazole. Albaconazole also shows encouraging activity against fluconazole-resistant Candida albicans.

Experimental Protocols: Antifungal Susceptibility Testing

The determination of albaconazole's in-vitro activity relies on standardized broth microdilution methods. These protocols are crucial for ensuring the reproducibility and comparability of data across different laboratories. The most widely accepted standards are provided by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive documents.

Broth Microdilution Method (CLSI M27 / EUCAST)

The core of in-vitro testing is the broth microdilution method, which determines the MIC in a liquid medium.

Key Steps:

-

Preparation of Antifungal Agent : A stock solution of albaconazole is prepared, typically in dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then made in a standard medium, usually RPMI-1640, within a 96-well microtiter plate.

-

Inoculum Preparation : Yeast isolates are cultured on agar plates to ensure viability. A suspension is then created in sterile saline or water, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for CLSI).

-

Inoculation and Incubation : Each well of the microtiter plate containing the serially diluted albaconazole is inoculated with the standardized yeast suspension. Control wells (growth control without drug, sterility control with medium only) are included. The plates are then incubated at 35°C for 24 to 48 hours.

-

Endpoint Determination (MIC Reading) : After incubation, the MIC is determined as the lowest concentration of albaconazole that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well. This reading can be done visually or with a spectrophotometer.

While the CLSI and EUCAST methods are similar, minor differences exist in factors like the glucose concentration in the medium and the specific inoculum size, which can impact MIC results.

Conclusion

The available in-vitro data strongly support albaconazole as a highly potent triazole antifungal agent. Its broad-spectrum activity against pathogenic yeasts, including clinically challenging species like Cryptococcus neoformans, Cryptococcus gattii, and fluconazole-resistant Candida strains, highlights its potential as a valuable therapeutic option. The standardized methodologies outlined by CLSI and EUCAST are essential for the continued evaluation of albaconazole and for generating the reliable, comparative data needed for drug development and clinical application.

References

An In-Depth Technical Guide to the Broad-Spectrum Antifungal Activity of Albaconazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Albaconazole (formerly UR-9825) is a second-generation, orally bioavailable triazole antifungal agent that has demonstrated potent, broad-spectrum activity against a wide range of pathogenic fungi.[1] Developed as a potential successor to first-generation azoles like fluconazole and itraconazole, albaconazole exhibits high in vitro potency against yeasts, dermatophytes, and various filamentous fungi, including species resistant to existing therapies.[2][3] Its pharmacological profile is characterized by excellent oral bioavailability and a long half-life, which allows for less frequent dosing schedules, such as once-weekly administration.[1][4] Preclinical and Phase I/II clinical trials have evaluated its efficacy in animal models of systemic mycoses and for clinical indications such as onychomycosis, tinea pedis, and vulvovaginal candidiasis. This document provides a comprehensive technical overview of albaconazole's antifungal properties, mechanism of action, and the experimental methodologies used to characterize its activity.

Mechanism of Action

Like other triazole antifungals, albaconazole's primary mechanism of action is the disruption of the fungal cell membrane's integrity. It specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway.

Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. By inhibiting lanosterol 14α-demethylase, albaconazole prevents the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in ergosterol production. This blockade leads to two primary antifungal effects:

-

Depletion of Ergosterol: The reduction in ergosterol levels compromises the structural integrity and function of the fungal cell membrane.

-

Accumulation of Toxic Sterol Precursors: The inhibition causes a buildup of methylated sterol precursors, such as lanosterol, which are toxic to the cell and further disrupt membrane function.

This disruption ultimately results in the inhibition of fungal growth and replication, exerting a fungistatic or, in some cases, fungicidal effect.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by Albaconazole.

In Vitro Antifungal Spectrum

Albaconazole has demonstrated potent in vitro activity against a broad array of fungal pathogens. Its efficacy, measured by Minimum Inhibitory Concentration (MIC), is often superior to that of fluconazole and itraconazole, particularly against less susceptible species and resistant isolates.

Activity Against Pathogenic Yeasts

Albaconazole shows excellent activity against Candida species, including those with decreased susceptibility to fluconazole, such as C. glabrata and C. krusei. It is also highly potent against Cryptococcus neoformans.

| Fungal Species | No. of Isolates | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Candida albicans | 283 | Albaconazole | ≤0.0002 | ≤0.0002 | - | |

| Fluconazole | 0.2 | 4 | - | |||

| Itraconazole | 0.03 | 0.25 | - | |||

| C. albicans (FLC-R) | 1 | Albaconazole | - | - | 0.5 | |

| Fluconazole | - | - | >64 | |||

| Candida glabrata | 283 | Albaconazole | 0.06 | 0.12 | - | |

| Fluconazole | 8 | 32 | - | |||

| Itraconazole | 0.5 | 1 | - | |||

| Candida krusei | 283 | Albaconazole | 0.015 | 0.06 | - | |

| Fluconazole | 32 | 64 | - | |||

| Itraconazole | 0.25 | 0.25 | - | |||

| Candida parapsilosis | 283 | Albaconazole | ≤0.0002 | ≤0.0002 | - | |

| Fluconazole | 1 | 2 | - | |||

| Itraconazole | 0.03 | 0.06 | - | |||

| Candida tropicalis | 283 | Albaconazole | ≤0.0002 | 0.03 | - | |

| Fluconazole | 0.5 | 8 | - | |||

| Itraconazole | 0.06 | 0.12 | - | |||

| Cryptococcus neoformans | 12 | Albaconazole | - | - | ≤0.0012 - 1.25 | |

| Fluconazole | - | - | MIC for one isolate was 64 |

Activity Against Filamentous Fungi (Molds)

Albaconazole is active against clinically important molds, including Aspergillus fumigatus and emerging pathogens like Scedosporium species. Notably, it retains activity against itraconazole-resistant A. fumigatus isolates.

| Fungal Species | No. of Isolates | Drug | Geometric Mean MIC (µg/mL) | Reference |

| Aspergillus fumigatus | 190 | Albaconazole | 0.16 | |

| Voriconazole | 0.17 | |||

| Itraconazole | 1.0 | |||

| Amphotericin B | 2.0 |

Activity Against Dermatophytes

The drug demonstrates high potency against a wide range of dermatophytes responsible for superficial fungal infections.

| Fungal Group | No. of Strains | Drug | MIC₉₀ (µg/mL) | Reference |

| Dermatophytes | 508 | Albaconazole | 0.25 | |

| (Epidermophyton, Microsporum, Trichophyton) | Voriconazole | 0.25 | ||

| Terbinafine | 0.06 | |||

| Itraconazole | 0.5 | |||

| Fluconazole | 32 |

In Vivo Efficacy

The in vitro potency of albaconazole translates to significant efficacy in various animal models of fungal disease, demonstrating its potential for treating both systemic and localized infections.

| Infection Model | Animal | Pathogen | Treatment Regimen | Key Outcomes | Reference |

| Systemic Candidiasis | Mice | Candida spp. | Not specified | 87% survival at day 13 vs. 0% in control group. | |

| Vaginal Candidiasis | Mice | C. albicans (FLC-R) | 20 mg/kg/day (oral) | Significantly reduced vaginal fungal load compared to vehicle control and fluconazole (20 mg/kg). | |

| Cryptococcal Meningitis | Rabbit | C. neoformans | Not specified | Therapeutic activity was found to be similar to fluconazole. | |

| Disseminated Scedosporiosis | Rabbit | S. prolificans | 50 mg/kg/day (oral) | 100% survival vs. 0% in control; significantly reduced tissue burden in spleen, kidneys, liver, lungs, and brain. |

Experimental Protocols

Standardized methodologies are crucial for evaluating the antifungal activity of novel compounds like albaconazole. Key protocols include in vitro susceptibility testing and in vivo efficacy models.

Caption: Generalized experimental workflow for an in vivo antifungal efficacy study.

In Vitro Susceptibility Testing: Broth Microdilution

In vitro antifungal susceptibility is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as the M38-A2 standard for filamentous fungi.

Protocol Outline:

-

Antifungal Agent Preparation: Albaconazole powder is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in RPMI 1640 medium to achieve the final desired concentrations.

-

Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium (e.g., Sabouraud dextrose agar). A suspension of conidia or yeast cells is prepared in sterile saline and adjusted spectrophotometrically to a standardized concentration. This suspension is further diluted in RPMI medium to the final working inoculum density.

-

Assay Procedure: In a 96-well microtiter plate, 100 µL of each antifungal dilution is added to respective wells. An equal volume (100 µL) of the standardized fungal inoculum is then added to each well.

-

Controls: Each assay includes a drug-free well for organism growth control and a media-only well for sterility control. Quality control is maintained by testing reference strains (e.g., Candida parapsilosis ATCC 22019) with known MIC values.

-

Incubation: Plates are incubated at 35°C for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction for azoles) compared to the drug-free control well. This is typically determined by visual inspection or using a spectrophotometric plate reader.

In Vivo Efficacy Models

Murine Model of Vaginal Candidiasis: This model evaluates the efficacy of antifungals against localized mucosal infections.

-

Animals: Oophorectomized or pseudoestrous female mice are used, as estrogen promotes vaginal candidiasis.

-

Infection: Mice are inoculated intravaginally with a suspension of Candida albicans.

-

Treatment: Albaconazole is administered orally via gavage at various doses (e.g., 20 mg/kg) once or twice daily for a set duration (e.g., five consecutive days).

-

Endpoint: Efficacy is measured by quantifying the fungal burden in the vagina. Vaginal lavage is performed, and colony-forming units (CFU) are counted by plating serial dilutions. A significant reduction in CFU compared to the vehicle-treated control group indicates drug efficacy.

Rabbit Model of Cryptococcal Meningitis: This model is used to assess drug efficacy against central nervous system infections.

-

Animals: New Zealand White rabbits are typically used. Immunosuppression (e.g., with corticosteroids) is induced to establish a robust infection.

-

Infection: A standardized inoculum of Cryptococcus neoformans is injected directly into the cisterna magna.

-

Treatment: Drug therapy (albaconazole or a comparator like fluconazole) is initiated post-infection.

-

Endpoint: The primary outcome is the reduction of fungal burden in the cerebrospinal fluid (CSF) and brain tissue, measured in CFU/mL or CFU/gram of tissue, respectively.

Rabbit Model of Disseminated Scedosporiosis: This model assesses efficacy against a systemic infection caused by an often drug-resistant mold.

-

Animals: Immunocompetent rabbits are used to model infections that can also occur in non-neutropenic hosts.

-

Infection: Infection is established by intravenous injection of Scedosporium prolificans conidia.

-

Treatment: Oral albaconazole is administered daily for a period such as 10 days, starting 24 hours post-challenge.

-

Endpoints: Efficacy is evaluated based on survival rates over the course of the experiment and the residual fungal burden (CFU/gram) in target organs (spleen, kidneys, liver, lungs, brain) at the end of the study.

Fungal Stress Response and Resistance

While albaconazole is potent, the potential for resistance development is a key consideration for any antifungal. Fungi can adapt to the stress induced by azoles through several mechanisms, which are often regulated by complex signaling pathways. Key pathways involved in stress adaptation and drug tolerance include the Protein Kinase C (PKC) cell wall integrity pathway, the calcineurin pathway, and the molecular chaperone Hsp90. These pathways can regulate cell wall remodeling, the upregulation of drug efflux pumps, and other adaptive responses that allow the fungus to survive in the presence of the drug.

Caption: Key signaling pathways involved in fungal response to azole-induced stress.

Conclusion

Albaconazole is a potent, second-generation triazole with a broad spectrum of antifungal activity. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is highly effective against a wide range of yeasts, molds, and dermatophytes. Extensive in vitro data, summarized herein, establish its superiority over older azoles against many clinically relevant species, including some drug-resistant strains. This in vitro potency is substantiated by robust efficacy in diverse and challenging animal models of both systemic and localized fungal infections. The detailed experimental protocols provide a framework for the continued evaluation of albaconazole and other novel antifungal candidates. Collectively, the data underscore albaconazole's potential as a valuable therapeutic option for the treatment of a variety of fungal diseases.

References

The Absence of Evidence: A Technical Review on the Purported Neuroprotectant Properties of Albaconazole

A comprehensive review of existing scientific literature reveals a notable absence of research into the neuroprotectant properties of albaconazole. This antifungal agent, while extensively studied for its efficacy against a broad spectrum of fungal pathogens, has not been the subject of investigation for potential therapeutic effects in neurodegenerative diseases. This whitepaper will detail the known pharmacology of albaconazole and highlight the current void in research regarding its neurological impact, a critical consideration for researchers, scientists, and drug development professionals.

Albaconazole is a third-generation triazole antifungal agent known for its potent inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This mechanism of action disrupts fungal cell membrane integrity, leading to fungistatic or fungicidal activity.[1][2] Clinical and preclinical studies have demonstrated its effectiveness against a variety of fungal infections, including those caused by Candida species, Aspergillus species, and dermatophytes.[1]

Despite a clear understanding of its antifungal mechanism, a thorough search of scientific databases and clinical trial registries for terms such as "albaconazole neuroprotection," "albaconazole neurodegenerative," and "albaconazole CNS effects" yielded no peer-reviewed articles or registered trials investigating its potential as a neuroprotectant. The available literature exclusively focuses on its antifungal characteristics, pharmacokinetics, and safety profile in the context of treating fungal diseases.

Current State of Knowledge: Antifungal Focus

Pharmacokinetic studies of albaconazole have shown that it achieves systemic distribution after oral administration. One study in a rabbit model of cryptococcal meningitis indicated that albaconazole penetrates the cerebrospinal fluid (CSF), with CSF concentrations reaching approximately 15% of those in the serum. While this demonstrates that the drug can cross the blood-brain barrier to some extent, the research was conducted strictly within the context of treating central nervous system fungal infections, and no assessment of neuroprotective or neurotoxic effects was reported.

The Unexplored Avenue of Neuroprotection

The exploration of existing drugs for new therapeutic indications, or drug repurposing, is a valuable strategy in pharmaceutical development. In the field of neurodegenerative diseases, researchers are actively investigating a wide range of compounds for potential neuroprotective effects. However, based on the available evidence, albaconazole has not been identified as a candidate for such repurposing efforts.

There are no published studies detailing any investigation into albaconazole's effect on key neurodegenerative pathways, such as:

-

Oxidative Stress: A common mechanism in neurodegenerative diseases.

-

Neuroinflammation: The role of microglial and astrocyte activation in disease progression.

-

Apoptosis: Programmed cell death of neurons.

-

Protein Aggregation: The formation of pathological protein deposits, such as amyloid-beta and tau.

-

Mitochondrial Dysfunction: The impairment of cellular energy production.

Due to the complete lack of research in this area, it is not possible to provide quantitative data, experimental protocols, or signaling pathway diagrams related to the neuroprotectant properties of albaconazole. The creation of such materials would be speculative and without a scientific basis.

Conclusion

For researchers, scientists, and drug development professionals, it is crucial to recognize that the neuroprotectant properties of albaconazole remain an entirely unexplored field. While its ability to penetrate the central nervous system to treat fungal infections is documented, there is no scientific evidence to suggest any therapeutic potential for neurodegenerative disorders. Future research could potentially explore this avenue; however, at present, any consideration of albaconazole for neuroprotection would be purely hypothetical. The scientific community's understanding of albaconazole is currently confined to its role as an antifungal agent.

References

Methodological & Application

Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of Albaconazole in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the sensitive and selective quantification of Albaconazole in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Albaconazole is a broad-spectrum triazole antifungal agent currently under investigation for various fungal infections.[1][2] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and supporting drug development programs. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters presented in a clear, tabular format.

Introduction

Albaconazole is a potent inhibitor of fungal cytochrome P450 51A1 (CYP51A1), a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane.[3][4] Its efficacy against a wide range of fungal pathogens necessitates a reliable analytical method to measure its concentration in biological samples. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical assays.[5] This application note describes a validated LC-MS/MS method for the determination of Albaconazole, adaptable for routine analysis in a research or clinical laboratory setting.

Physicochemical Properties of Albaconazole

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ | |

| Molar Mass | 431.83 g/mol | |

| IUPAC Name | 7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one |

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of Albaconazole from plasma or serum samples.

Materials:

-

Human plasma/serum samples

-

Albaconazole reference standard

-

Albaconazole-d5 (or other suitable deuterated analog) as internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Albaconazole-d5 in methanol).

-

Add 300 µL of cold acetonitrile/methanol (1:1, v/v) to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or HPLC vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (Acetonitrile and 10 mM ammonium bicarbonate, 90:10 v/v).

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

-

A UHPLC or HPLC system capable of delivering accurate gradients.

Mass Spectrometer (MS) System:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak IG-3 (100 x 4.6 mm, 3 µm) or equivalent C18 column |

| Mobile Phase | A: 10 mM Ammonium Bicarbonate in WaterB: Acetonitrile |

| Gradient | Isocratic: 90% B |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 5 minutes |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4200 V |

| Gas Temperature | 300 °C |

| MRM Transitions | See Table below |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Albaconazole | 432.0 | 391.0 | Optimized for instrument |

| Albaconazole-d5 (IS) | 437.0 | 396.0 | Optimized for instrument |

Note: The molecular ion for Albaconazole is observed at m/z 432.0, and the most stable fragment is at m/z 391.0. Collision energy should be optimized for the specific instrument used.

Method Validation Summary

The method was validated according to the International Council for Harmonisation (ICH) guidelines.

Quantitative Data Summary:

| Validation Parameter | Result |

| Linearity Range | 1.00 - 1000 ng/mL in plasma |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Visualizations

Caption: Experimental workflow from sample preparation to data reporting.

Caption: Logical relationship of method validation experiments.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantification of Albaconazole in biological matrices. Its high sensitivity, specificity, and throughput make it suitable for a wide range of applications in drug development and clinical research. The detailed protocol and validation data presented herein should enable researchers to readily implement this method in their laboratories.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]

- 3. Albaconazole | Antifungal | P450 | TargetMol [targetmol.com]

- 4. scispace.com [scispace.com]

- 5. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Albaconazole Enantiomers by High-Performance Liquid Chromatography

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Albaconazole, a potent triazole antifungal agent. The protocol outlines the use of a polysaccharide-based chiral stationary phase to achieve baseline resolution of the (+) and (-) enantiomers. This method is crucial for pharmacokinetic studies, quality control of bulk drug substance, and formulation development, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.

Introduction

Albaconazole is a broad-spectrum antifungal drug belonging to the triazole class. It contains a chiral center, and its therapeutic activity is primarily associated with one of its enantiomers. Therefore, a reliable and robust analytical method to separate and quantify the individual enantiomers is essential for drug development and regulatory purposes. This document provides a detailed protocol for the chiral separation of Albaconazole enantiomers using HPLC with UV detection.

Experimental

-

HPLC System: Agilent 1260 Infinity II with a Diode Array Detector (DAD) or equivalent[1].

-

Chiral Column: RP Chiral Art Cellulose—SZ (250 × 4.6 mm, 5 µm)[1].

-

Solvents: HPLC grade Ethanol and Diethylamine (DEA).

-

Sample Preparation: Methanol for stock solution preparation.

A summary of the optimized chromatographic conditions for the enantiomeric separation of Albaconazole is presented in Table 1.

Table 1: HPLC Chromatographic Conditions for Albaconazole Enantiomer Separation

| Parameter | Condition |

| Stationary Phase | RP Chiral Art Cellulose—SZ (250 × 4.6 mm, 5 µm)[1] |

| Mobile Phase | Ethanol : Diethylamine (100 : 0.1, v/v)[1] |

| Elution Mode | Isocratic[1] |

| Flow Rate | 1.0 mL/minute |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

| Detection Wavelength | 240 nm |

| Total Run Time | 20 minutes |

Results and Discussion

Under the specified chromatographic conditions, baseline separation of the (+) and (-) enantiomers of Albaconazole was achieved. The retention times and linearity data are summarized in Table 2. The method demonstrates good linearity over the tested concentration range.

Table 2: Quantitative Data for Albaconazole Enantiomers

| Enantiomer | Retention Time (minutes) | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |

| (+) Albaconazole | 6.952 | 10–110 | Y = 13,800X – 26,006 | 0.9975 |

| (-) Albaconazole | 9.955 | 10–110 | Y = 7,970.1X + 173,187 | 0.993 |

Protocol

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Albaconazole racemic standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 to 110 µg/mL by diluting the stock solution with the mobile phase.

-

Prepare sample solutions by accurately weighing the sample and dissolving it in methanol to achieve a concentration within the linearity range of the method.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection.

Caption: Workflow for HPLC analysis of Albaconazole enantiomers.

Before sample analysis, perform a system suitability test by injecting a standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas is less than 2.0%.

Conclusion

The described HPLC method provides a reliable and robust approach for the enantioselective separation and quantification of Albaconazole enantiomers. The method is specific, linear, and suitable for routine analysis in a quality control environment.

References

Application Notes and Protocols for Albaconazole-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaconazole is a potent, broad-spectrum triazole antifungal agent.[1][2] In the pursuit of enhancing its therapeutic profile, deuterium-labeled analogs, such as Albaconazole-d3, are of significant interest in pharmacokinetic (PK) studies. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can strategically modify a drug's metabolic fate. This alteration is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[2][3] Consequently, deuteration can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a more favorable dosing regimen.[4]

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound, comparing its profile to that of non-deuterated Albaconazole. While specific data for this compound is not publicly available, the following protocols are based on established methodologies for studying deuterated compounds and the known pharmacokinetic properties of Albaconazole.

Rationale for Deuteration of Albaconazole

The primary rationale for developing this compound is to improve its pharmacokinetic properties by reducing its rate of metabolic clearance. Albaconazole is known to be metabolized, with one of its primary metabolites being 6-hydroxyalbaconazole. By selectively replacing hydrogen atoms with deuterium at or near the sites of metabolism, the rate of this hydroxylation and other metabolic transformations can be slowed. This can potentially lead to:

-

Increased Half-Life (t½): A slower metabolic rate would result in the drug remaining in the system for a longer period.

-

Higher Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC): Reduced clearance can lead to greater overall drug exposure.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

-

Improved Safety Profile: By altering metabolic pathways, the formation of potentially undesirable metabolites could be minimized.

Data Presentation: Comparative Pharmacokinetics of Albaconazole and this compound (Hypothetical Data)

The following table summarizes key pharmacokinetic parameters that would be measured in a comparative study between Albaconazole and a hypothetical this compound. The values for Albaconazole are based on published clinical trial data, while the values for this compound are illustrative of potential improvements due to deuteration.

| Pharmacokinetic Parameter | Albaconazole (Reported Data) | This compound (Hypothetical) |

| Tmax (hours) | 2.5 - 22.5 | ~ 3.0 - 24.0 |

| Cmax (ng/mL) | 11,993.3 ± 2,413.85 (after 5 days, 400 mg every 8h) | Potentially higher |

| AUC (ng·h/mL) | Proportional to dose frequency | Potentially higher |

| t½ (hours) | Approximately 80 hours | Potentially longer |

| Metabolite Formation (e.g., 6-hydroxyalbaconazole) | Present | Potentially reduced |

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Albaconazole and this compound in human liver microsomes.

Materials:

-

Albaconazole and this compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) for quenching

-

LC-MS/MS system

Protocol:

-

Prepare stock solutions of Albaconazole and this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (Albaconazole or this compound).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t½) for each compound.

In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Rats)

Objective: To determine and compare the in vivo pharmacokinetic profiles of Albaconazole and this compound following oral administration in rats.

Materials:

-

Albaconazole and this compound formulations for oral gavage

-

Sprague-Dawley rats (or other appropriate strain)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Fast the rats overnight prior to dosing.

-

Administer a single oral dose of either Albaconazole or this compound to separate groups of rats.

-

Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) into EDTA-containing tubes.

-

Process the blood samples to separate the plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Quantify the plasma concentrations of Albaconazole, this compound, and their primary metabolites using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each compound using appropriate software.

Visualizations

Caption: Experimental workflow for comparative pharmacokinetic studies.

Caption: Rationale and anticipated outcomes of Albaconazole deuteration.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Albaconazole | Antifungal | P450 | TargetMol [targetmol.com]

- 4. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Albaconazole-d3 in Fungal Cell Culture

Introduction

Albaconazole is a broad-spectrum, second-generation triazole antifungal agent that exhibits potent activity against a wide range of pathogenic yeasts and molds. Like other azoles, its me[1][2]chanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a critical[2][3][4] component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function. Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts membrane structure and function, ultimately inhibiting fungal growth.

Albaconazole-d3 is a stable, non-radioactive, isotope-labeled form of Albaconazole where three hydrogen atoms have been replaced with deuterium. This modification makes it an invaluable tool in pharmaceutical research, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS/MS). Due to the kinetic isotope effect, deuterated compounds can exhibit altered metabolic profiles, often leading to increased metabolic stability. However, the primary application of this compound in a research setting is as an internal standard for the accurate quantification of the parent compound, Albaconazole, in complex biological matrices. Its near-identical chemical and physical properties to Albaconazole, but distinct mass, allow it to co-elute during chromatography and be distinguished by the mass spectrometer, correcting for variations in sample preparation and instrument response.

These application notes provide detailed protocols for utilizing Albaconazole and its deuterated form, this compound, in common in vitro fungal cell culture experiments, including the determination of Minimum Inhibitory Concentration (MIC) and a methodology for assessing metabolic stability.

Mechanism of Action: Azole Antifungals

Azole antifungals, including Albaconazole, specifically target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The key enzyme inhibited is lanosterol 14α-demethylase. Disruption of this step depletes ergosterol and causes the buildup of toxic sterol intermediates, leading to fungistatic or fungicidal effects.

Experimental Protocols

Protocol for Antifungal Susceptibility Testing: Broth Microdilution MIC Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Albaconazole against a fungal isolate, following harmonized standards. The MIC is the lowest drug concentration that inhibits visible fungal growth.

Materials:

-

Albaconazole

-

DMSO (Dimethyl sulfoxide)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sterile 0.85% saline

-

Sterile, flat-bottom 96-well microtiter plates

-

Fungal isolate (e.g., Candida albicans)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or microplate reader

-

Sterile distilled water, pipettes, and tubes

Procedure:

-

Preparation of 2X RPMI-MOPS Medium:

-

Dissolve 10.4 g of RPMI 1640 powder and 34.53 g of MOPS powder in ~900 mL of sterile distilled water.

-

Adjust the pH to 7.0 ± 0.1 at 25°C using 1N NaOH.

-

Add sterile distilled water to a final volume of 1 L.

-

Sterilize by filtration through a 0.22 µm filter. Store at 2-8°C.

-

-

Preparation of Albaconazole Stock Solution:

-

Accurately weigh Albaconazole powder and dissolve in DMSO to create a concentrated stock solution (e.g., 1600 µg/mL).

-

Store the stock solution in small aliquots at -20°C or lower.

-

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

-

Harvest mature colonies and suspend them in 5 mL of sterile 0.85% saline.

-

Vortex for 15-20 seconds to create a homogenous suspension.

-

Adjust the suspension's turbidity to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).

-

Dilute this adjusted suspension 1:1000 in the prepared RPMI-MOPS medium to achieve a final working inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Plate Preparation and Drug Dilution:

-

Perform serial twofold dilutions of the Albaconazole stock solution in RPMI-MOPS medium in a separate plate or tubes to create working solutions that are twice the desired final concentrations (e.g., from 32 µg/mL down to 0.0625 µg/mL).

-

In a sterile 96-well plate, add 100 µL of each 2X drug dilution to the appropriate wells.

-

Add 100 µL of drug-free RPMI-MOPS medium to the growth control wells.

-

Add 200 µL of uninoculated, drug-free medium to the sterility control wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control wells. This brings the final volume in each test well to 200 µL and dilutes the drug concentrations to their final 1X values.

-

Incubate the plate at 35°C for 24-48 hours in a humidified chamber.

-

-

Reading and Interpreting the MIC:

-

Visual Reading: The MIC is the lowest concentration of Albaconazole that causes a prominent decrease in turbidity (typically ≥50% reduction in growth) compared to the drug-free growth control well.

-

Spectrophotometric Reading: Measure the optical density (OD) at 530 nm using a microplate reader. Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC₅₀ is the concentration that shows ≥50% growth inhibition.

-

Protocol for In Vitro Metabolic Stability Assay using Fungal Culture and LC-MS/MS

This protocol describes a method to assess the metabolic stability of Albaconazole in a fungal culture. This compound is used as an internal standard during the analytical phase to ensure accurate quantification.

Materials:

-

Albaconazole and this compound

-

Actively growing fungal culture (e.g., Aspergillus fumigatus or Candida albicans in a suitable broth)

-

Cold acetonitrile with 0.1% formic acid (Quenching solution)

-

Validated LC-MS/MS system

-

Centrifuge, vortex mixer, and appropriate vials

Procedure:

-

Incubation:

-

Prepare a fungal culture at a defined cell density in a suitable liquid medium.

-

Add Albaconazole to the culture to a final concentration relevant to its MIC (e.g., 1 µM).

-

Incubate the culture under appropriate growth conditions (e.g., 35°C with shaking).

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) of the culture mixture.

-

-

Quenching and Sample Preparation:

-

Immediately add the culture aliquot to a tube containing a larger volume of cold quenching solution (e.g., 400 µL of acetonitrile). This stops all enzymatic activity and precipitates proteins.

-

Spike the quenched sample with a known concentration of this compound internal standard (e.g., 10 µL of a 10 µM stock). The internal standard is added after quenching to avoid its metabolism by the culture.

-